4-O-beta-D-mannopyranosyl-D-glucopyranose
Overview
Description
4-O-beta-D-Mannopyranosyl-D-glucopyranose, also known as beta-D-mannosyl-(1->4)-D-glucose or (GLC)1 (man)1, belongs to the class of organic compounds known as O-glycosyl compounds . These are glycosides in which a sugar group is bonded through one carbon to another group via an O-glycosidic bond .
Molecular Structure Analysis
The molecular formula of this compound is C12H22O11 . Its molecular weight is 342.3 . The InChI string representation of its structure is InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9+,10-,11?,12+/m1/s1 .Chemical Reactions Analysis
This compound is involved in a chemical reaction catalyzed by the enzyme 4-O-beta-D-mannosyl-D-glucose phosphorylase . The reaction is as follows: this compound + phosphate -> D-glucose + alpha-D-mannose 1-phosphate .Physical and Chemical Properties Analysis
This compound is a white to off-white crystalline powder . It should be stored at -20°C for long-term storage .Scientific Research Applications
Glycoprotein Synthesis and Processing
4-O-beta-D-mannopyranosyl-D-glucopyranose is crucial in the synthesis and processing of glycoproteins. For instance, it's involved in the chemoenzymatic synthesis of N-linked core oligosaccharides, a key component in N-glycans, which are essential for protein folding and cellular recognition (Watt et al., 1997). Additionally, studies have focused on synthesizing various tetrasaccharides and pentasaccharides, closely related to N-glycoproteins, which are crucial for understanding the structure and function of these proteins (Paulsen & Peters, 1987), (Paulsen, Heume, Györgydeák, & Lebuhn, 1985).
Enzyme Inhibition Studies
Research has been conducted on disaccharides like this compound for their potential as enzyme inhibitors. These compounds are useful for probing pathways in N-linked glycoprotein processing and may have applications in chemotherapy for certain viral diseases (Suhara & Achiwa, 1995).
Chemical Glycosylation Mechanisms
Understanding the chemical glycosylation mechanisms, particularly the beta-mannopyranosides, is crucial for synthetic carbohydrate chemistry. Insights into these mechanisms have led to more efficient synthesis methods for these compounds, with implications in various biochemical processes (Crich, 2010).
Degradation and Fermentation Studies
This compound has been studied in the context of its degradation by human fecal enzymes and the fermentation process by intestinal anaerobic bacteria. These studies have implications for understanding gut microbiota and their role in human health (Matsuura, 1998).
Structural Analysis and Synthesis
Extensive research has been done on the structural analysis and synthesis of various derivatives of this compound. These studies include the development of synthetic pathways and the exploration of their molecular structures, which is essential for their application in biochemical and pharmaceutical fields (Kim et al., 2008).
Mechanism of Action
The enzyme 4-O-beta-D-mannosyl-D-glucose phosphorylase, which has a systematic name of 4-O-beta-D-mannopyranosyl-D-glucopyranose:phosphate alpha-D-mannosyltransferase, catalyzes the aforementioned reaction . This enzyme forms part of a mannan catabolic pathway in the anaerobic bacterium Bacteroides fragilis NCTC 9343 .
Future Directions
The enzyme that catalyzes the reaction involving 4-O-beta-D-Mannopyranosyl-D-glucopyranose forms part of a mannan catabolic pathway in the anaerobic bacterium Bacteroides fragilis NCTC 9343 . This suggests potential future research directions in understanding this pathway and its implications in the metabolism of this bacterium .
Properties
IUPAC Name |
(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9+,10-,11?,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBGYTABKSRVRQ-OKIQBEFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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